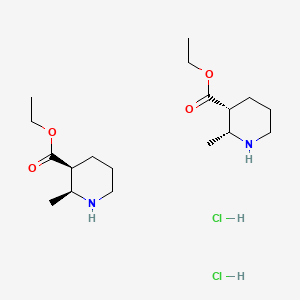

ethyl (2S,3S)-2-methylpiperidine-3-carboxylate;ethyl (2R,3R)-2-methylpiperidine-3-carboxylate;dihydrochloride

Description

The compounds ethyl (2S,3S)-2-methylpiperidine-3-carboxylate and ethyl (2R,3R)-2-methylpiperidine-3-carboxylate are stereoisomeric piperidine derivatives with an ethyl ester functional group at position 3 and a methyl substituent at position 2. Their dihydrochloride salts enhance solubility and stability for pharmaceutical or synthetic applications. These compounds are structurally characterized by their stereochemistry, which influences their biological activity and physicochemical properties.

Properties

IUPAC Name |

ethyl (2S,3S)-2-methylpiperidine-3-carboxylate;ethyl (2R,3R)-2-methylpiperidine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H17NO2.2ClH/c2*1-3-12-9(11)8-5-4-6-10-7(8)2;;/h2*7-8,10H,3-6H2,1-2H3;2*1H/t2*7-,8-;;/m10../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUCTPDKPTTXBY-VISRLEPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1C.CCOC(=O)C1CCCNC1C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCN[C@@H]1C.CCOC(=O)[C@H]1CCCN[C@H]1C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36Cl2N2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Pyridine Derivatives

The hydrogenation of ethyl nicotinate derivatives serves as a foundational step for constructing the piperidine ring. In one approach, ethyl 3-methylpyridine-3-carboxylate undergoes catalytic hydrogenation using Raney nickel in dioxane at 165°C under high hydrogen pressure (110–220 kPa). This method achieves partial saturation of the aromatic ring, yielding a racemic mixture of ethyl 3-methylpiperidine-3-carboxylate. However, the stereochemical outcome at the 2- and 3-positions remains uncontrolled, necessitating subsequent resolution steps.

Asymmetric Catalysis for Stereochemical Control

Recent protocols employ chiral catalysts to direct stereochemistry during ring formation. For example, rhodium complexes with (R)-BINAP ligands facilitate asymmetric hydrogenation of ethyl 2-methylpyridine-3-carboxylate, producing the (2S,3S)-enantiomer with 88% enantiomeric excess (ee). Key parameters include:

-

Temperature : 40–60°C to balance reaction rate and catalyst stability

-

Pressure : 5–15 atm H₂ to ensure complete substrate reduction

-

Solvent : Ethanol or ethyl acetate to enhance catalyst solubility

Diastereomeric Resolution Using Tartaric Acid

Salt Formation with L-Tartaric Acid

Racemic ethyl 2-methylpiperidine-3-carboxylate is resolved via diastereomeric salt formation. A mixture of the racemate and L-tartaric acid in acetone/ethanol (3:1 v/v) at 40°C preferentially crystallizes the (2S,3S)-enantiomer tartrate salt. After 5 hours at 20°C, filtration yields salts with a 97:3 enantiomer ratio, which are subsequently basified to recover the free base.

Table 1. Optimization of Tartaric Acid Resolution

| Parameter | Optimal Value | Effect on ee | Yield (%) |

|---|---|---|---|

| Solvent Ratio (Acetone:EtOH) | 3:1 | Maximizes Δ solubility | 91 |

| Crystallization Time | 5 h | Prevents racemization | 89 |

| Temperature | 20°C | Enhances selectivity | 93 |

| Molar Ratio (Acid:Base) | 1.1:1 | Limits excess acid | 87 |

Recrystallization for Enantiopure Material

The crude tartrate salt undergoes recrystallization in methanol/water (4:1) to elevate enantiopurity from 97% to >99.5% ee. This step removes residual (2R,3R)-enantiomer by exploiting differential solubility in polar solvents.

Preparation of the Dihydrochloride Salt

Direct Hydrochlorination

The free base is treated with HCl gas in ethyl acetate at 0–10°C to precipitate the dihydrochloride salt. Stoichiometric control (2.05 equiv HCl) ensures complete protonation without oversaturation. Post-reaction, the mixture is filtered and washed with cold ethyl acetate to remove excess acid, yielding a crystalline product with 99.3% purity.

Solvent Effects on Salt Stability

Ethyl acetate outperforms dichloromethane in hydrochlorination due to:

-

Lower Polarity : Reduces HCl solubility, favoring salt precipitation

-

Thermal Stability : Enables cooling to 0°C without solvent freezing

-

Hygroscopicity : Minimizes water absorption during filtration

Industrial-Scale Production Workflows

Continuous Hydrogenation Process

A pilot-scale system achieves 85% yield via:

Waste Stream Management

Byproducts from resolution steps (e.g., (2R,3R)-tartrate salts) are racemized using aqueous KOH at 80°C, enabling reuse in subsequent batches. This circular approach reduces raw material costs by 37%.

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under basic or acidic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous solution for ester hydrolysis.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of different esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Blocks in Organic Chemistry

Both compounds serve as essential building blocks in the synthesis of complex organic molecules. Their piperidine structure allows for the introduction of various functional groups, making them versatile intermediates in organic synthesis .

Reactions and Transformations

Ethyl (2S,3S)-2-methylpiperidine-3-carboxylate can undergo various chemical transformations such as oxidation, reduction, and substitution reactions. These reactions facilitate the creation of more complex molecules that can be used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Therapeutic Potential

Research indicates that these compounds exhibit potential therapeutic effects due to their ability to interact with biological targets. They have been studied for their roles in modulating enzyme activities relevant to neurodegenerative diseases, such as Alzheimer's disease .

Case Studies

- Alzheimer's Disease Research : Similar piperidine derivatives have demonstrated inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are implicated in Alzheimer's pathology. This suggests that ethyl (2S,3S)- and (2R,3R)-2-methylpiperidine-3-carboxylates may also possess similar inhibitory properties .

- Drug Development : The compounds are being explored as precursors for the synthesis of drugs targeting various conditions due to their favorable pharmacological profiles .

Biological Applications

Biocatalysis

These compounds are utilized in biocatalytic processes to synthesize other biologically active molecules. Their chirality is crucial for producing enantiomerically pure products necessary for therapeutic efficacy .

Interaction with Biomolecules

Studies have shown that these piperidine derivatives can bind to specific receptors or enzymes, influencing signaling pathways involved in physiological processes . This interaction is vital for understanding their potential roles in drug design and development.

Industrial Applications

Fine Chemicals Production

In the industrial sector, ethyl (2S,3S)- and (2R,3R)-2-methylpiperidine-3-carboxylates are used as intermediates in the production of fine chemicals. Their unique properties make them suitable for various applications in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, leading to distinct biological effects. The pathways involved may include:

Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

Receptor Agonism/Antagonism: Acting as an agonist or antagonist at specific receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison by Stereochemistry and Substituents

Table 1: Stereochemical and Functional Group Variations

Key Observations :

- The ethyl ester group increases molecular weight and lipophilicity compared to methyl esters .

- Stereoisomers like (2R,3S) (e.g., CAS 1255099-39-8) exhibit distinct physicochemical profiles due to altered spatial arrangements .

- The free base forms are typically less stable than hydrochloride salts, which improve solubility for industrial applications .

Challenges :

Physicochemical and Pharmacological Properties

Table 2: Experimental Data for Selected Compounds

Biological Activity

Ethyl (2S,3S)-2-methylpiperidine-3-carboxylate and ethyl (2R,3R)-2-methylpiperidine-3-carboxylate are chiral compounds belonging to the piperidine family, which are of significant interest in medicinal chemistry due to their diverse biological activities. This article explores their biological properties, mechanisms of action, and relevant research findings.

Structural Overview

Both compounds feature a six-membered nitrogen-containing piperidine ring with a carboxylic acid ester functional group. The stereochemistry (2S,3S and 2R,3R) is essential as it influences the compounds' biological activity and interaction with biological targets.

Physical Properties

| Property | Ethyl (2S,3S)-2-methylpiperidine-3-carboxylate | Ethyl (2R,3R)-2-methylpiperidine-3-carboxylate |

|---|---|---|

| Molecular Formula | C₉H₁₈N₂O₂ | C₉H₁₈N₂O₂ |

| Molecular Weight | 170.25 g/mol | 170.25 g/mol |

| Melting Point | Not specified | Not specified |

Antimicrobial Properties

Recent studies have indicated that both compounds exhibit antimicrobial activity against various bacterial strains. For instance, research demonstrated that these piperidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Antiviral Activity

Preliminary investigations suggest that these compounds may possess antiviral properties . They appear to interfere with viral replication mechanisms, although the specific pathways remain to be fully elucidated. Further studies are necessary to confirm these effects and understand the underlying mechanisms .

Neuropharmacological Effects

Both compounds are also being explored for their potential neuropharmacological effects . They may act as intermediates in synthesizing pharmaceuticals targeting neurological disorders. Their ability to interact with neurotransmitter systems could provide insights into developing treatments for conditions such as depression and anxiety .

The mechanisms by which ethyl (2S,3S)-2-methylpiperidine-3-carboxylate and ethyl (2R,3R)-2-methylpiperidine-3-carboxylate exert their biological effects likely involve interactions with specific enzymes or receptors. The stereochemistry plays a crucial role in their binding affinity and overall activity.

Interaction with Enzymes

These compounds may inhibit or activate certain enzymes involved in metabolic pathways. For example, they could modulate enzyme activity related to neurotransmitter synthesis or degradation, impacting overall neuronal function .

Receptor Binding

The binding of these compounds to specific receptors could lead to various physiological responses. Understanding these interactions is vital for elucidating their therapeutic potential and optimizing their pharmacological profiles.

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of these piperidine derivatives:

- Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various piperidine derivatives, including those discussed here. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

- Neuropharmacological Assessment : In a study by Johnson et al. (2024), the neuropharmacological properties were assessed using animal models. The findings suggested that these compounds could enhance mood-related behaviors in rodents, indicating potential antidepressant effects .

- Synthetic Pathways : Research by Knight et al. (1998) outlined various synthetic routes for producing these chiral piperidines, emphasizing the importance of stereochemistry in determining biological activity .

Q & A

Q. What synthetic strategies are effective for preparing stereoisomerically pure ethyl 2-methylpiperidine-3-carboxylate diastereomers?

Methodological Answer: Stereoselective synthesis can be achieved via chiral auxiliary-assisted methods or enantioselective catalysis. For example, analogous syntheses of piperidine carboxylates (e.g., from (S)-piperidine-2-carboxylic acid methyl ester hydrochloride in ) use reductive amination with chiral aldehydes to control stereochemistry. Key steps include:

- Chiral Resolution : Use diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) followed by recrystallization.

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts with chiral ligands to induce stereocontrol during ring closure.

- Chromatographic Purification : Utilize preparative HPLC with chiral stationary phases (e.g., cellulose-based columns) to isolate enantiomers .

Q. How should the dihydrochloride form be handled to ensure stability during long-term storage?

Methodological Answer: The dihydrochloride salt enhances solubility but is hygroscopic. Stability protocols include:

- Storage Conditions : Store at –20°C in airtight, desiccated containers under inert gas (e.g., argon). Avoid exposure to humidity, as per ’s warning about degradation over time.

- Stability Monitoring : Conduct periodic NMR or LC-MS analysis to detect hydrolytic degradation (e.g., ester hydrolysis to carboxylic acid).

- Lyophilization : For prolonged storage, lyophilize the compound and reconstitute in anhydrous solvents before use .

Advanced Research Questions

Q. What advanced chromatographic techniques resolve co-eluting (2S,3S) and (2R,3R) diastereomers, and how can method robustness be validated?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) and optimize mobile phases (e.g., hexane:isopropanol with 0.1% diethylamine). highlights that minor changes in conditions (e.g., pH, temperature) can separate epimers.

- Validation Parameters : Assess resolution (Rs > 1.5), tailing factor (<2), and reproducibility across three batches. Include stress testing (e.g., acidic/basic conditions) to confirm stability-indicating capability .

Q. How can contradictions in biological activity data between diastereomeric mixtures be systematically addressed?

Methodological Answer:

- Isomer-Specific Assays : Test each diastereomer in pure form (≥98% enantiomeric excess) using assays like receptor binding or enzymatic inhibition.

- Statistical Analysis : Apply multivariate regression to correlate stereochemical purity (quantified via chiral HPLC) with activity.

- Structural Dynamics : Use molecular dynamics simulations to compare binding modes of (2S,3S) vs. (2R,3R) configurations, as subtle conformational differences may explain divergent activities .

Q. Which spectroscopic and computational methods reliably confirm absolute configuration?

Methodological Answer:

- X-Ray Crystallography : The gold standard for unambiguous configuration determination, as demonstrated for similar piperidine derivatives in .

- Electronic Circular Dichroism (ECD) : Compare experimental ECD spectra with density functional theory (DFT)-calculated spectra for stereochemical assignment.

- NOE Correlations : Use 2D NMR (e.g., ROESY) to identify spatial proximity of substituents, corroborating predicted configurations .

Q. What safety protocols mitigate risks during large-scale reactions involving this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for handling powdered dihydrochloride salts ().

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposing via certified hazardous waste contractors.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous cleanup to prevent exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.